Enkephalinamide, ala(2,5)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. Enkephalins are known to play a crucial role in pain modulation and have been extensively studied for their analgesic properties. Enkephalinamide, ala(2,5)- has gained attention in recent years due to its potential as a therapeutic agent for pain management.

作用機序

Enkephalinamide, ala(2,5)- acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in the decreased production of cAMP. This leads to the inhibition of neuronal excitability and the modulation of pain perception.

生化学的および生理学的効果

Enkephalinamide, ala(2,5)- has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models. Enkephalinamide, ala(2,5)- has been shown to have a short half-life, which may limit its therapeutic potential.

実験室実験の利点と制限

Enkephalinamide, ala(2,5)- has been used in a variety of lab experiments to study the mechanism of action of opioids and to develop new analgesic agents. Its short half-life may make it difficult to use in some experiments, and its potency may make it difficult to use in certain assays.

将来の方向性

There are several future directions for enkephalinamide, ala(2,5)- research. One direction is to develop new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives. Another direction is to study the effects of enkephalinamide, ala(2,5)- on other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor. Finally, enkephalinamide, ala(2,5)- could be studied in clinical trials to determine its potential as a therapeutic agent for pain management and opioid addiction.

Conclusion:

Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. It has gained attention in recent years due to its potential as a therapeutic agent for pain management and opioid addiction. Enkephalinamide, ala(2,5)- has been extensively studied for its analgesic properties in animal models of pain and has been shown to have potent antinociceptive effects. Future research directions include developing new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives, studying the effects of enkephalinamide, ala(2,5)- on other opioid receptors, and studying its potential as a therapeutic agent in clinical trials.

合成法

Enkephalinamide, ala(2,5)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, whereas SPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize enkephalinamide, ala(2,5)- with high purity and yield.

科学的研究の応用

Enkephalinamide, ala(2,5)- has been studied for its analgesic properties in animal models of pain. It has been shown to have potent antinociceptive effects in models of acute and chronic pain. Enkephalinamide, ala(2,5)- has also been studied for its potential as a therapeutic agent for opioid addiction. It has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.

特性

CAS番号 |

143791-43-9 |

|---|---|

製品名 |

Enkephalinamide, ala(2,5)- |

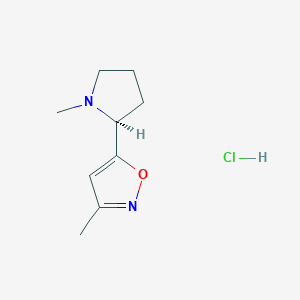

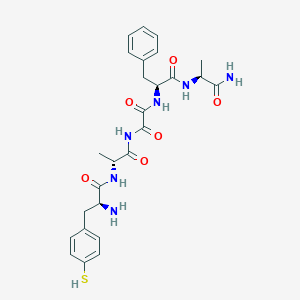

分子式 |

C26H32N6O6S |

分子量 |

556.6 g/mol |

IUPAC名 |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N'-[(2R)-2-[[(2S)-2-amino-3-(4-sulfanylphenyl)propanoyl]amino]propanoyl]oxamide |

InChI |

InChI=1S/C26H32N6O6S/c1-14(21(28)33)29-24(36)20(13-16-6-4-3-5-7-16)31-25(37)26(38)32-22(34)15(2)30-23(35)19(27)12-17-8-10-18(39)11-9-17/h3-11,14-15,19-20,39H,12-13,27H2,1-2H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,37)(H,32,34,38)/t14-,15+,19-,20-/m0/s1 |

InChIキー |

MUHVZDABSVKTIA-VZJWBNGJSA-N |

異性体SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)S)N |

SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |

正規SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |

その他のCAS番号 |

143791-43-9 |

同義語 |

2,5-Ala-enkephalinamide enkephalinamide, Ala(2,5)- enkephalinamide, alanine(2,5)- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)